![molecular formula C17H16FN5OS B301291 2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B301291.png)
2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DTA-1, and it belongs to the class of tetrazole-based compounds.
Wirkmechanismus
DTA-1 works by binding to a protein called glucocorticoid-induced tumor necrosis factor receptor (GITR) on the surface of immune cells. This binding activates the immune cells, leading to the production of cytokines and other signaling molecules that help fight cancer and infections. DTA-1 also inhibits the activity of regulatory T cells, which suppress the immune system, further enhancing the immune response.
Biochemical and Physiological Effects:
DTA-1 has been shown to have several biochemical and physiological effects. It activates CD8+ T cells, leading to increased cytokine production and enhanced immune response. It also inhibits the activity of regulatory T cells, leading to a further boost in the immune response. DTA-1 has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease treatment.
Vorteile Und Einschränkungen Für Laborexperimente
DTA-1 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it easy to study. It has been shown to be effective in activating immune cells and enhancing the immune response. However, DTA-1 also has some limitations. Its synthesis involves several steps and requires careful handling of chemicals and equipment. It is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of DTA-1. One area of interest is the development of DTA-1-based immunotherapies for cancer and autoimmune diseases. Another area of interest is the study of DTA-1 in combination with other immune-modulating drugs to enhance its therapeutic potential. Additionally, further research is needed to understand the long-term effects of DTA-1 on the immune system and its potential side effects.
Synthesemethoden
The synthesis of DTA-1 involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with sodium azide and 3,4-dimethylphenylhydrazine in the presence of copper sulfate. The resulting product is then treated with thioacetic acid to obtain DTA-1. The process involves several steps and requires careful handling of chemicals and equipment.
Wissenschaftliche Forschungsanwendungen
DTA-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease treatment. DTA-1 has also been studied for its ability to activate immune cells, specifically CD8+ T cells, which play a crucial role in fighting cancer and infectious diseases.
Eigenschaften
Produktname |
2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |
|---|---|
Molekularformel |
C17H16FN5OS |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-7-8-13(9-12(11)2)23-17(20-21-22-23)25-10-16(24)19-15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H,19,24) |
InChI-Schlüssel |
ADYJISCZWNHFHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)
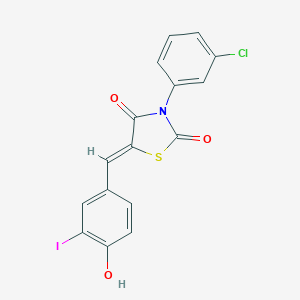
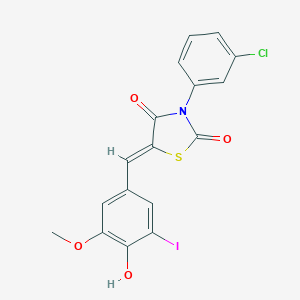
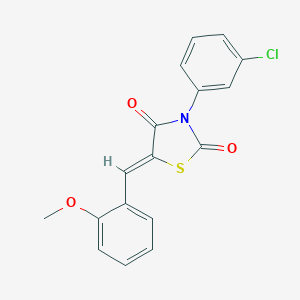

![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
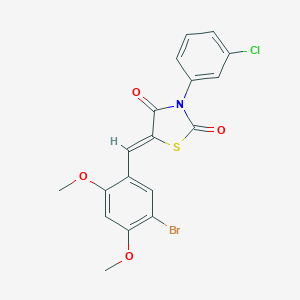
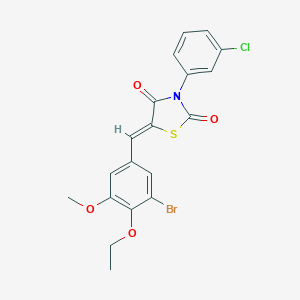
![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)
![Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
![isopropyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301229.png)
![4-(2-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B301230.png)